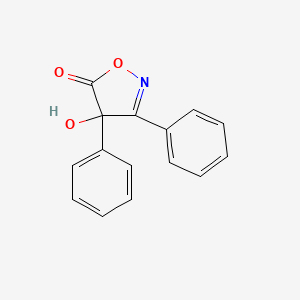

4-Hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one

Description

Properties

CAS No. |

80490-41-1 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-hydroxy-3,4-diphenyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C15H11NO3/c17-14-15(18,12-9-5-2-6-10-12)13(16-19-14)11-7-3-1-4-8-11/h1-10,18H |

InChI Key |

GUTVOSUOANPEOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)C2(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Condensation Reactions

The oxazolone ring readily undergoes condensation with nucleophiles like phenylhydrazine to form fused heterocycles. For example:

-

Reaction with phenylhydrazine in acetic acid and sodium acetate under reflux yields 3-(4-(4-X-phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones (yields: 42–84%) .

-

This reaction involves ring-opening of the oxazolone followed by cyclocondensation, demonstrating its utility as a precursor for complex heterocyclic systems .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound participates in structural rearrangements:

-

Acid-catalyzed ring expansion : Analogous oxazolones undergo β-lactam rearrangements to form 4-benzylidene-2-phenyl-2-oxazolin-5-ones (as shown in Scheme 17 of ).

-

These transformations highlight the electrophilic character of the carbonyl group and the lability of the oxazolone ring under protonation .

Electrophilic Aromatic Substitution (EAS)

The phenyl substituents undergo EAS reactions under controlled conditions:

-

Nitration : Introduction of nitro groups on phenyl rings using nitric acid (e.g., synthesis of (Z)-4-((3’-nitro-[1,1’-biphenyl]-4-yl)methylene)-2-phenyloxazol-5(4H)-one (M5) in ).

-

Methoxy substitution : Reaction with methoxy-substituted aldehydes forms derivatives like (Z)-4-((4’-methoxy-[1,1’-biphenyl]-4-yl)methylene)-2-phenyloxazol-5(4H)-one (M6) (yield: 86%) .

Synthetic Utility in Heterocycle Formation

The compound serves as a key intermediate in synthesizing bioactive molecules:

-

Antioxidant derivatives : Reactions with substituted aromatic aldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) yield derivatives exhibiting up to 88% DPPH radical scavenging activity .

-

Triazinone synthesis : Condensation with phenylhydrazine produces 1,2,4-triazin-6(5H)-ones, which are pharmacologically relevant scaffolds .

Mechanistic Insights

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3,4-Diphenyl-1,2,4-oxadiazol-5(4H)-one

- Structure : Replaces the oxazole ring with an oxadiazole, retaining diphenyl substituents.

- Synthesis : Prepared from N-substituted amidoximes using 1,10-carbonyldiimidazole and K₂CO₃ in acetonitrile .

Drazoxolon (3-Methyl-4-(3-chlorophenylhydrazinylidene)-1,2-oxazol-5(4H)-one)

- Structure : Features a hydrazinylidene group and chlorine substitution, unlike the hydroxy and diphenyl groups in the target compound.

- Application : Used as a pesticide due to its antifungal properties .

- Key Differences : The hydrazinylidene group introduces redox activity, while the absence of hydroxy reduces hydrogen-bonding capacity.

3-(Pyridin-4-yl)-1,2-oxazol-5(4H)-one

- Structure : Substitutes a pyridinyl group at position 3, differing from the diphenyl substitution.

- Properties : Enhanced solubility in polar solvents due to the pyridine nitrogen .

Table 1: Structural and Functional Comparison

| Compound | Core Heterocycle | Substituents | Key Properties |

|---|---|---|---|

| 4-Hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one | Oxazole | 3,4-Diphenyl, 4-hydroxy | High hydrophobicity, π-π stacking |

| 3,4-Diphenyl-1,2,4-oxadiazol-5(4H)-one | Oxadiazole | 3,4-Diphenyl | Electron-deficient, stable |

| Drazoxolon | Oxazole | 3-Methyl, 4-(3-Cl-Ph-hydrazinylidene) | Pesticidal activity |

| 3-(Pyridin-4-yl)-1,2-oxazol-5(4H)-one | Oxazole | 3-Pyridinyl | Polar, bioactive |

Physicochemical Properties

- Crystallinity : Analogous oxazolones exhibit π-π stacking (e.g., 3.555 Å separation in dithiazol derivatives ). The diphenyl groups in the target compound may enhance such interactions.

- Solubility: Hydroxy groups improve water solubility compared to non-polar derivatives like drazoxolon.

Table 3: Physicochemical Data

*Hypothesized based on structural analogs.

Table 4: Bioactivity Profiles

Biological Activity

4-Hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one is a heterocyclic compound characterized by its oxazole ring structure. Its molecular formula is C15H11NO3, and it has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a hydroxyl group at the 4-position and two phenyl groups at the 3 and 4 positions of the oxazole ring. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO3 |

| Molecular Weight | 253.25 g/mol |

| LogP | 1.2709 |

| PSA | 58.89 |

Antimicrobial Activity

Preliminary studies have indicated that 4-hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one exhibits notable antimicrobial properties . In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, the compound has demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In several studies, it was observed that derivatives of oxazole compounds exhibited significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve interaction with specific enzymes or receptors that are critical in cancer cell proliferation .

A comparative analysis of related compounds indicates that modifications in substituents can enhance biological activity. For example, introducing electron-donating groups significantly increased the anticancer efficacy of similar oxazole derivatives .

The exact mechanism through which 4-hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one exerts its biological effects is still being elucidated. Initial findings suggest that it may interact with key molecular targets involved in cellular signaling pathways or enzymatic functions . Further biochemical studies are necessary to fully understand these interactions.

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial activity against various bacterial strains.

- Findings: The compound showed strong inhibition against S. aureus and E. coli with significant zones of inhibition observed in agar diffusion tests.

-

Anticancer Activity Assessment :

- Objective: To assess the antiproliferative effects on human cancer cell lines.

- Results: The compound exhibited IC50 values in the low micromolar range across several tested cancer cell lines, indicating potent anticancer properties.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides or via Vilsmeier–Haack reactions using aryl-substituted precursors. Key parameters to optimize include temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., acetic acid or KOH). Statistical models like factorial design (varying temperature, solvent ratio, and catalyst concentration) can identify critical factors influencing yield . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via single-crystal X-ray diffraction (as in analogous oxazolone derivatives) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodological Answer :

- NMR : Assign signals using 2D techniques (HSQC, HMBC) to distinguish between oxazolone ring protons (δ 6.5–7.5 ppm for aromatic protons) and hydroxyl groups (broad singlet at δ 9–10 ppm).

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) by analyzing bond lengths (C=O vs. C–OH). For example, C=O bonds in oxazolones typically measure ~1.22 Å, while C–OH bonds are longer (~1.36 Å) .

- IR : Confirm hydroxyl groups via O–H stretching (3200–3500 cm⁻¹) and carbonyl peaks (1670–1750 cm⁻¹) .

Q. What stability studies are critical for handling this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing under varying conditions:

- Thermal : Heat at 40°C, 60°C, and 80°C for 72 hours; monitor degradation via TLC (silica gel, ethyl acetate/hexane).

- Photolytic : Expose to UV light (254 nm) for 48 hours; analyze by UV-Vis spectroscopy for absorbance shifts.

- Hydrolytic : Test in pH 3, 7, and 9 buffers; quantify degradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.